molecular formula C11H10N2O5 B13207812 2-(7-Hydroxy-6-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid CAS No. 2060051-07-0

2-(7-Hydroxy-6-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Cat. No.: B13207812
CAS No.: 2060051-07-0
M. Wt: 250.21 g/mol
InChI Key: JISLMLPSNPIIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Hydroxy-6-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a chemical compound with the molecular formula C₁₁H₁₀N₂O₅ It is known for its unique structure, which includes a phthalazinone core substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Hydroxy-6-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the reaction of appropriate phthalazinone derivatives with acetic acid or its derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(7-Hydroxy-6-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(7-Hydroxy-6-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxy and methoxy groups in 2-(7-Hydroxy-6-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

2060051-07-0

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

2-(7-hydroxy-6-methoxy-1-oxophthalazin-2-yl)acetic acid

InChI

InChI=1S/C11H10N2O5/c1-18-9-2-6-4-12-13(5-10(15)16)11(17)7(6)3-8(9)14/h2-4,14H,5H2,1H3,(H,15,16)

InChI Key

JISLMLPSNPIIKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NN(C2=O)CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.